7-Formylnaphthalene-1-carbonitrile 7-Formylnaphthalene-1-carbonitrile
Brand Name: Vulcanchem
CAS No.: 162150-57-4
VCID: VC21319896
InChI: InChI=1S/C12H7NO/c13-7-11-3-1-2-10-5-4-9(8-14)6-12(10)11/h1-6,8H
SMILES: C1=CC2=C(C=C(C=C2)C=O)C(=C1)C#N
Molecular Formula: C12H7NO
Molecular Weight: 181.19 g/mol

7-Formylnaphthalene-1-carbonitrile

CAS No.: 162150-57-4

Cat. No.: VC21319896

Molecular Formula: C12H7NO

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

7-Formylnaphthalene-1-carbonitrile - 162150-57-4

Specification

CAS No. 162150-57-4
Molecular Formula C12H7NO
Molecular Weight 181.19 g/mol
IUPAC Name 7-formylnaphthalene-1-carbonitrile
Standard InChI InChI=1S/C12H7NO/c13-7-11-3-1-2-10-5-4-9(8-14)6-12(10)11/h1-6,8H
Standard InChI Key CDWBJHLTJYJGKQ-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C(C=C2)C=O)C(=C1)C#N
Canonical SMILES C1=CC2=C(C=C(C=C2)C=O)C(=C1)C#N

Introduction

Chemical Identity and Structure

7-Formylnaphthalene-1-carbonitrile is an organic compound derived from naphthalene featuring two key functional groups: a formyl group (aldehyde) at the 7-position and a carbonitrile (cyano) group at the 1-position of the naphthalene ring system. This bifunctional arrangement creates unique chemical reactivity patterns that distinguish it from other naphthalene derivatives.

Basic Identification Data

ParameterValue
Chemical Name7-Formylnaphthalene-1-carbonitrile
Synonyms1-Naphthalenecarbonitrile, 7-formyl-
CAS Registry Number162150-57-4
Molecular FormulaC₁₂H₇NO
Molecular Weight181.19 g/mol

The compound features a naphthalene core structure with two distinct functional groups positioned at opposite ends of the molecule. This arrangement creates a polarized electronic distribution that influences its chemical behavior and reactivity profile .

Structural Representations

The molecular structure can be represented through several chemical notation systems:

Notation TypeRepresentation
SMILESC1=CC2=C(C=C(C=C2)C=O)C(=C1)C#N
InChIInChI=1S/C12H7NO/c13-7-11-3-1-2-10-5-4-9(8-14)6-12(10)11/h1-6,8H
InChIKeyCDWBJHLTJYJGKQ-UHFFFAOYSA-N

The compound exists as a solid at room temperature and exhibits distinctive spectroscopic properties due to its conjugated system and functional group arrangement .

Physical and Chemical Properties

Understanding the physical and chemical properties of 7-Formylnaphthalene-1-carbonitrile is essential for evaluating its potential applications and handling requirements in laboratory and industrial settings.

Physical Properties

PropertyValueDetermination Method
Physical StateSolid (at room temperature)Observed
Molar Mass181.19 g/molCalculated
Density1.22±0.1 g/cm³Predicted
Boiling Point382.5±15.0 °CPredicted
Melting PointNot available in literature-
AppearanceCrystalline solidPresumed based on similar compounds

These physical properties indicate that 7-Formylnaphthalene-1-carbonitrile is a relatively stable compound with a high boiling point, typical of polycyclic aromatic compounds with polar functional groups .

Chemical Reactivity

The compound exhibits distinctive chemical behavior due to the presence of two electron-withdrawing groups on the naphthalene core. The formyl group at the 7-position and the nitrile group at the 1-position create unique reactivity patterns:

  • The aldehyde group (C=O) can participate in:

    • Nucleophilic addition reactions

    • Oxidation to carboxylic acid derivatives

    • Reduction to alcohols

    • Condensation reactions with amines or hydrazines

  • The nitrile group (C≡N) can undergo:

    • Hydrolysis to carboxylic acids

    • Reduction to primary amines

    • Addition reactions with organometallic reagents

    • Coordination with metal ions

This dual functionality makes 7-Formylnaphthalene-1-carbonitrile a versatile building block for organic synthesis applications.

Structural Relationships and Isomers

7-Formylnaphthalene-1-carbonitrile belongs to a family of naphthalene derivatives with varying substitution patterns that influence their chemical behavior and applications.

Isomeric Relationships

Several positional isomers of formylnaphthalenecarbonitrile exist, including:

IsomerCAS NumberKey Distinctions
2-Formylnaphthalene-1-carbonitrileNot specified in search resultsFormyl group at position 2 creates different electronic distribution and reactivity pattern
4-Formylnaphthalene-1-carboxylic acid219685-15-1Contains carboxylic acid instead of nitrile group, different reactivity profile

The positional variation of functional groups significantly influences the electronic distribution and consequently affects chemical reactivity, physical properties, and potential applications .

Related Derivatives

Structurally related compounds include:

CompoundCAS NumberRelationship to 7-Formylnaphthalene-1-carbonitrile
7-Hydroxynaphthalene-1-carbonitrile19307-13-2Hydroxyl group replaces formyl group at position 7
Methyl 6-formylnaphthalene-2-carboxylate7567-87-5Different substitution pattern with ester functionality

The 7-hydroxy derivative is particularly notable as it likely represents a potential synthetic intermediate or transformation product. The hydroxyl group provides different hydrogen bonding capabilities compared to the aldehyde group in the target compound .

Synthesis Methodologies

While the search results don't provide specific synthesis methods for 7-Formylnaphthalene-1-carbonitrile, potential synthetic routes can be inferred from established procedures for similar naphthalene derivatives.

CompoundNotable ApplicationsRelevance to 7-Formylnaphthalene-1-carbonitrile
7-Hydroxynaphthalene-1-carbonitrilePotential in synthesis of bioactive compoundsDemonstrates the utility of 7-substituted-1-cyanonaphthalenes
4-Formylnaphthalene-1-carboxylic acidListed on the SIN List (Substitute It Now) for potential hazardous propertiesHighlights importance of toxicological assessment

The presence of 4-formylnaphthalene-1-carboxylic acid on the SIN List suggests that proper hazard assessment would be important for 7-Formylnaphthalene-1-carbonitrile as well .

Spectroscopic Characterization

Spectroscopic data provides crucial information for structural confirmation and purity assessment of 7-Formylnaphthalene-1-carbonitrile.

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